1-But-3-enoxy-4-phenylbenzene
Overview
Description
1-But-3-enoxy-4-phenylbenzene is an organic compound with the molecular formula C16H16O It is characterized by a phenyl group attached to a benzene ring, which is further connected to a butenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-But-3-enoxy-4-phenylbenzene can be synthesized through the reaction of 4-bromo-1-butene with 4-phenylphenol. The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-But-3-enoxy-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Nitro or bromo derivatives.
Scientific Research Applications
1-But-3-enoxy-4-phenylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of phenyl-containing compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-but-3-enoxy-4-phenylbenzene involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the butenyl ether group can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-But-3-enoxy-4-methylbenzene: Similar structure but with a methyl group instead of a phenyl group.
1-But-3-enoxy-4-chlorobenzene: Contains a chlorine atom instead of a phenyl group.
1-But-3-enoxy-4-nitrobenzene: Features a nitro group instead of a phenyl group.
Uniqueness: 1-But-3-enoxy-4-phenylbenzene is unique due to the presence of both a phenyl group and a butenyl ether group, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-but-3-enoxy-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h2,4-12H,1,3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMBJBZEAOEYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705604 | |
Record name | 4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648930-59-0 | |
Record name | 4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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